1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Overview
Description
The compound you mentioned seems to be a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors. The structure-activity relationship (SAR) of these compounds can be studied to understand how different substituents affect their biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the substituents attached to the pyrrolidine ring .Scientific Research Applications
Synthesis and Transformations
- A study by El’chaninov, Aleksandrov, and Stepanov (2018) focused on the synthesis of related compounds and their transformations, demonstrating the versatility of such chemicals in organic synthesis (El’chaninov et al., 2018).
Antimicrobial Activity
- Research by Nural et al. (2018) explored the antimicrobial activity of related pyrrolidine derivatives, indicating potential applications in developing antimicrobial agents (Nural et al., 2018).
Antimycobacterial Evaluation
- Kumar et al. (2009) synthesized novel compounds related to this chemical and evaluated their effectiveness against Mycobacterium tuberculosis, suggesting a role in combating tuberculosis (Kumar et al., 2009).
Novel Compound Synthesis
- Poomathi et al. (2015) reported on the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, contributing to the field of medicinal chemistry (Poomathi et al., 2015).
Versatile Synthetic Intermediates
- Katritzky and Li (1996) developed 1,4-disubstituted and 1,4,5-trisubstituted pyrrole derivatives, showcasing the compound's utility as a synthetic intermediate (Katritzky & Li, 1996).
Tautomerism Studies
- Gubaidullin et al. (2014) investigated the tautomerism of aza heterocycles, providing insights into the stability and structural transformations of related compounds (Gubaidullin et al., 2014).
Efficient Synthesis Methods
- Nechayev et al. (2013) reported an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, a compound closely related to the one (Nechayev et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-2-pyrrolidin-2-yl-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h10,13H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWQIJYWBDUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1C3CCCN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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